

YHO-13351 Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest

Compound Name: YHO-13351

Cat. No.: B1139161

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **YHO-13351**. **YHO-13351** is a water-soluble prodrug of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **YHO-13351**?

YHO-13351 is rapidly and efficiently converted to its active metabolite, YHO-13177, following administration.^[1] YHO-13177 functions as a highly potent and specific inhibitor of the BCRP/ABCG2 transporter.^{[1][2]} By blocking the efflux activity of BCRP, YHO-13177 increases the intracellular concentration and enhances the cytotoxicity of various anticancer drugs that are substrates of this transporter, such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.^[1]

Q2: Have any off-target effects of YHO-13177 been identified, particularly concerning other ABC transporters?

Preclinical studies have demonstrated a high degree of specificity of YHO-13177 for the BCRP/ABCG2 transporter. Specifically, research has shown that YHO-13177 does not inhibit other major ABC transporters involved in multidrug resistance, namely P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).^[1]

Q3: What experimental evidence supports the specificity of YHO-13177?

The specificity of YHO-13177 has been established through in vitro studies using various cancer cell lines. These studies have shown that while YHO-13177 effectively reverses BCRP-mediated drug resistance, it has no discernible effect on drug resistance mediated by P-glycoprotein or MRP1.^[1] For instance, YHO-13177 did not alter the resistance of K562/MDR1 cells to paclitaxel (a P-gp substrate) or KB-3-1/MRP1 cells to doxorubicin (an MRP1 substrate).^[1]

Q4: Does YHO-13177 exhibit cytotoxicity on its own?

YHO-13177 has been shown to have low intrinsic cytotoxicity at concentrations effective for BCRP inhibition. In the cell lines tested, the IC₅₀ value for the cytotoxic effect of YHO-13177 alone was reported to be higher than 10 µmol/L, a concentration well above that required to reverse BCRP-mediated drug resistance (typically in the range of 0.01 to 1 µmol/L).^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target and off-target activities of YHO-13177.

Table 1: On-Target Activity of YHO-13177 (BCRP/ABCG2 Inhibition)

Parameter	Cell Line	Substrate Drug	Effective Concentration of YHO-13177	Reference
Reversal of Drug Resistance	HCT116/BCRP	SN-38, Mitoxantrone, Topotecan	0.01 - 1 µmol/L	^[1]
Reversal of Drug Resistance	A549/SN4	SN-38, Topotecan, Mitoxantrone	0.01 - 1 µmol/L	^[2]

Table 2: Assessment of Off-Target Activity on Other ABC Transporters

Transporter	Cell Line	Substrate Drug	Effect of YHO-13177	Reference
P-glycoprotein (MDR1/ABCB1)	K562/MDR1	Paclitaxel	No effect on resistance	[1]
MRP1 (ABCC1)	KB-3-1/MRP1	Doxorubicin	No effect on resistance	[1]

Table 3: Intrinsic Cytotoxicity of YHO-13177

Cell Line	IC50 Value	Reference
HCT116	> 10 µmol/L	[2]
A549	> 10 µmol/L	[2]

Experimental Protocols

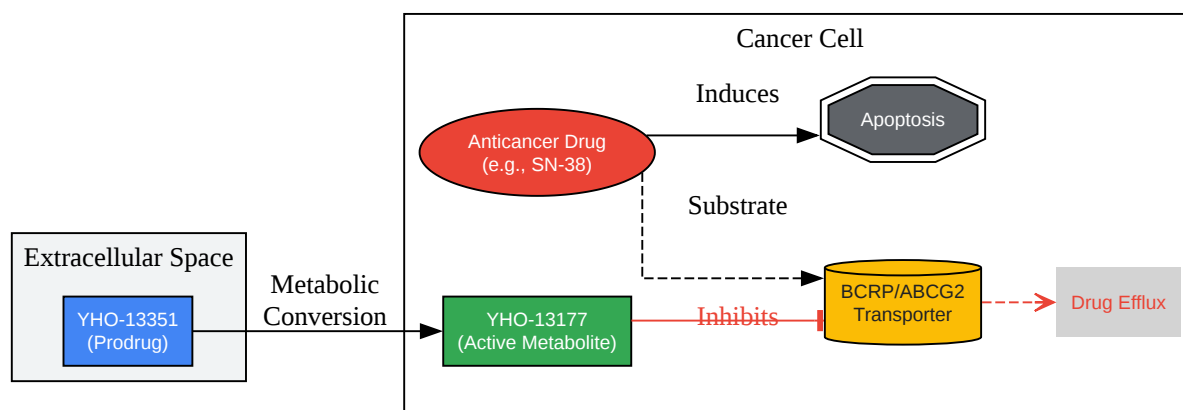
1. Assessment of BCRP/ABCG2-Mediated Drug Resistance Reversal

- Cell Lines: BCRP-overexpressing cell lines (e.g., HCT116/BCRP, A549/SN4) and their parental, non-resistant counterparts.[1][2]
- Methodology:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are then treated with a range of concentrations of a BCRP substrate drug (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of varying concentrations of YHO-13177 (e.g., 0.01 to 1 µmol/L).[1][2]
 - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.
 - The ability of YHO-13177 to shift the dose-response curve of the cytotoxic drug to the left in BCRP-overexpressing cells indicates reversal of resistance.

2. Evaluation of Specificity against P-glycoprotein and MRP1

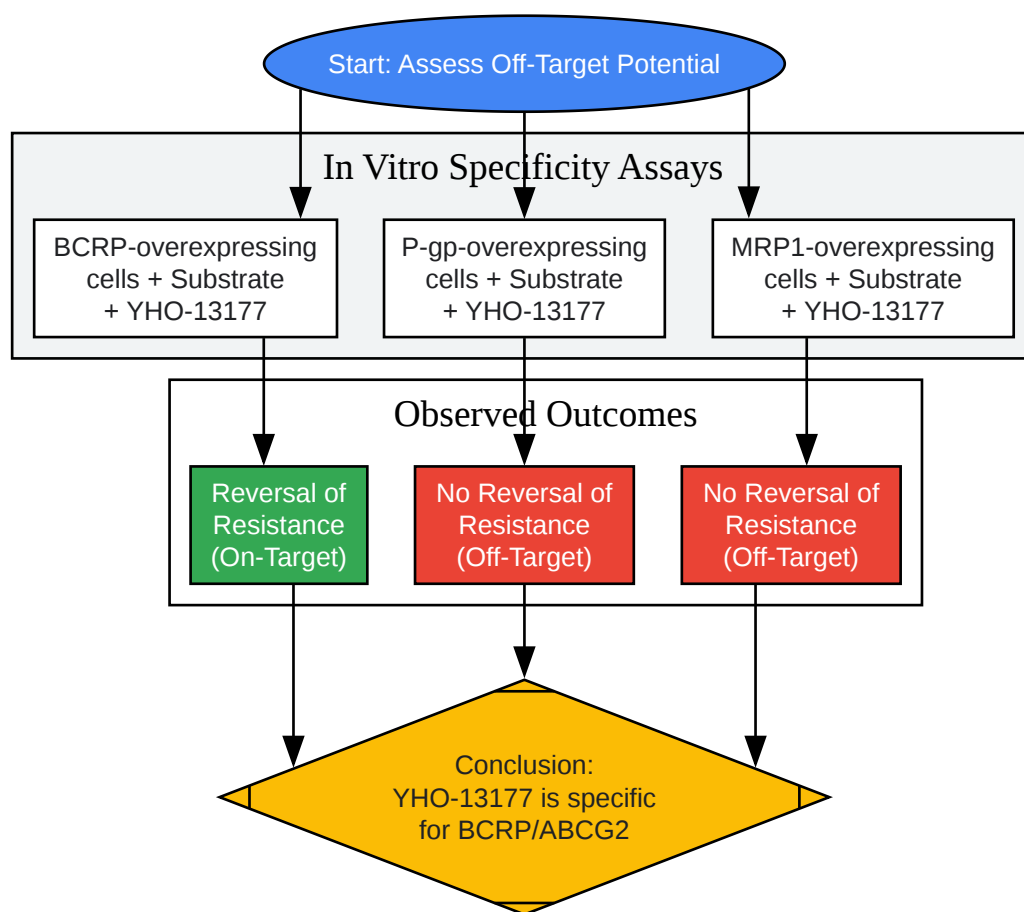
- Cell Lines: Cell lines specifically overexpressing P-glycoprotein (e.g., K562/MDR1) or MRP1 (e.g., KB-3-1/MRP1).[1]
- Methodology:
 - The experimental setup is similar to the BCRP reversal assay.
 - Cells are treated with a known substrate of the respective transporter (e.g., paclitaxel for P-gp, doxorubicin for MRP1) with and without YHO-13177.
 - Cell viability is measured to determine if YHO-13177 potentiates the cytotoxicity of the substrate drug in these cell lines. The absence of a significant shift in the dose-response curve indicates a lack of inhibitory activity against that transporter.[1]

Visualizations



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Caption: Mechanism of action of **YHO-13351** in overcoming BCRP-mediated drug resistance.



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Caption: Experimental workflow to determine the specificity of YHO-13177.

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References

- 1. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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